N-[3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[4-oxo-4-[4-(trifluoromethyl)phenyl]but-2-en-2-yl]amino]propyl]propanamide is a synthetic compound identified in scientific research as a potent and selective peroxisome proliferator-activated receptor alpha (PPAR-α) antagonist. [ [] ] PPAR-α is a nuclear receptor involved in regulating lipid metabolism, inflammation, and pain signaling. [ [], [] ] The compound's ability to block PPAR-α activity makes it a valuable tool for studying the receptor's role in various biological processes and for developing potential therapeutic interventions.
N-[3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[4-oxo-4-[4-(trifluoromethyl)phenyl]but-2-en-2-yl]amino]propyl]propanamide, commonly referred to as GW6471, is a synthetic organic compound with significant pharmacological interest. This compound is primarily recognized for its role as an inhibitor of peroxisome proliferator-activated receptor alpha (PPARα), which is involved in fatty acid metabolism and energy homeostasis. The International Union of Pure and Applied Chemistry (IUPAC) name reflects its complex structure, which includes multiple functional groups and a trifluoromethyl moiety.
The synthesis of GW6471 involves multiple steps that typically include the formation of key intermediates followed by coupling reactions. The general strategy can be summarized as follows:
The synthetic route may utilize various reagents and catalysts to facilitate reactions such as nucleophilic substitutions and condensation reactions. Specific conditions such as temperature, solvent choice, and reaction time are optimized to yield high purity products.
GW6471 primarily undergoes reactions typical for amides and ethers. Key reactions include:
Reactions involving GW6471 are often studied under controlled laboratory conditions to understand stability, reactivity, and potential degradation pathways.
GW6471 acts as a selective antagonist for PPARα. By binding to this receptor, it inhibits its activity, which leads to decreased transcription of genes involved in fatty acid oxidation and lipid metabolism.
Research indicates that GW6471's inhibition can lead to altered lipid profiles in animal models, suggesting potential therapeutic benefits in conditions such as hyperlipidemia and metabolic syndrome .
GW6471 is typically presented as a solid at room temperature. Specific physical properties include:
The compound exhibits stability under standard laboratory conditions but may be sensitive to extreme pH levels or prolonged exposure to moisture.
GW6471 has been investigated for various scientific applications:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: